Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is classified as an organic compound belonging to the piperidine family. Its chemical formula is with a molecular weight of approximately 249.31 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as a precursor for various pharmaceutical agents and other bioactive molecules .
The synthesis of Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate can be achieved through several methods:
The molecular structure of Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate features:
The structural formula can be represented as follows:
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate participates in various chemical reactions:
The mechanism of action for Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is primarily related to its interaction with biological targets such as receptors or enzymes. The piperidine ring system is known for its role in various pharmacological activities, including acting as a central nervous system stimulant or depressant depending on modifications and substituents.
The hydroxymethyl group may enhance binding affinity to target proteins due to hydrogen bonding capabilities, while the benzyl group contributes to hydrophobic interactions that are crucial for receptor-ligand binding .
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate exhibits several notable physical and chemical properties:
Benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate has several applications:
Stereoselective construction of the chiral piperidine core in benzyl 2-(hydroxymethyl)-3-methylpiperidine-1-carboxylate relies heavily on catalytic hydrogenation and asymmetric reduction strategies. Cis-selective hydrogenation of pre-functionalized pyridine precursors using transition metal catalysts enables precise control over stereochemistry. Ruthenium-based heterogeneous catalysts facilitate cis-hydrogenation of 2,3-disubstituted pyridines under moderate hydrogen pressure (20–50 bar), achieving diastereomeric excess (d.e.) >95% for substrates bearing alkyl or aryl groups at C3 [10]. Iridium complexes with chiral P,N-ligands further enhance enantioselectivity in hydrogenating pyridinium salts, yielding enantiomerically enriched piperidines (up to 98% e.e.) crucial for pharmaceutical applications [10].
For 3-methyl-substituted derivatives, Lewis acid-mediated reduction provides complementary stereocontrol. Titanium(IV) isopropoxide/tartaric acid systems enable asymmetric transfer hydrogenation of imine intermediates, affording trans-2,3-disubstituted piperidines with 90–92% e.e. [10]. Post-reduction functionalization includes hydroxymethyl group installation via nucleophilic addition to aldehyde intermediates generated by Swern oxidation of alcohol precursors. Final benzyloxycarbonyl (Cbz) protection using benzyl chloroformate in dichloromethane completes the synthesis.
Table 1: Stereoselective Hydrogenation Catalysts for Piperidine Synthesis
Catalyst | Substrate Class | d.e./e.e. (%) | Conditions |
---|---|---|---|
Ru/TiO₂ nanoparticles | 2,3-Dialkyl pyridines | >95 d.e. | 50 bar H₂, 80°C, 12 h |
Ir-P,N ligand | 2-Aryl-3-methylpyridinium | 98 e.e. | 10 bar H₂, rt, 6 h |
Rh-pinacol borane | Fluoropyridines | 94 d.e. | 1,4-dioxane, 60°C |
Pd/C | 2-Alkoxy pyridines | 90 d.e. | 5 bar H₂, MeOH, 40°C |
Catalytic methods dominate the introduction and modification of the hydroxymethyl and methyl substituents in piperidine carboxylate esters. Reductive amination serves as a key strategy for installing the 3-methyl group: 3-piperidine aldehyde intermediates react with methylamine in the presence of sodium triacetoxyborohydride, followed by in situ reduction to yield 3-methylpiperidines with >85% regioselectivity [10]. Alternatively, palladium-catalyzed hydrogenation of 2-(hydroxymethyl)pyridine derivatives under aqueous conditions (Pd/C, H₂O/THF) selectively generates tetrahydropyridinone intermediates, which undergo further reduction to piperidinols [10].
For carboxylate ester formation, chemoselective acylation protocols prevent O- vs. N- selectivity issues. Zinc-catalyzed benzyloxycarbonylation using benzyl chloroformate in toluene at 0°C achieves near-quantitative N-protection without esterification of the hydroxymethyl group [7]. In solid-phase synthesis, copper(I)-catalyzed coupling between piperidinyl amines and benzyl carbonates affords Cbz-protected derivatives in >90% yield under mild conditions [7].
Table 2: Catalytic Functionalization Methods for Piperidine Intermediates
Reaction Type | Catalyst System | Key Product | Yield (%) |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, DCE | 3-Methylpiperidine | 85–92 |
Hydrogenation | Pd/C, H₂O-THF | 2-(Hydroxymethyl)piperidin-3-one | 78 |
N-Carboxylation | ZnCl₂, toluene | N-Cbz-piperidine | 95 |
Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃ | 3-Aryl-2-(hydroxymethyl)piperidine | 88 |
Protecting group strategies critically enable orthogonal functionalization of the hydroxymethyl group and piperidine nitrogen during multi-step syntheses. The benzyloxycarbonyl (Cbz) group remains the preferred N-protectant due to its stability under basic conditions and clean deprotection via hydrogenolysis (Pd/C, H₂) or acidolysis (trifluoromethanesulfonic acid-trifluoroacetic acid) [9]. For hydroxymethyl protection, tert-butyldimethylsilyl (TBS) ethers offer optimal compromise between stability (resistant to nucleophiles and mild bases) and deprotection fluency (tetrabutylammonium fluoride, >95% yield) [9].
In syntheses requiring simultaneous N-protection and side-chain modification, acid-labile groups like tert-butoxycarbonyl (Boc) facilitate differential deprotection. Boc removal with trifluoroacetic acid/dichloromethane (1:1) selectively exposes the piperidine nitrogen while preserving TBS-protected hydroxymethyl groups [9]. For hydroxymethyl-directed reactions, benzyl (Bn) protection proves advantageous; catalytic hydrogenation concurrently removes N-Cbz and O-Bn groups in a single step, streamlining the synthesis [7].
Notably, the 1-hydroxypyridin-2-one (1,2-HOPO) system requires benzyl protection of the N-hydroxyl group during peptide coupling to prevent side reactions. Subsequent deprotection employs trifluoromethanesulfonic acid-trifluoroacetic acid-water (8:3:1), which cleaves benzyl ethers without epimerizing chiral centers [7].
Table 3: Protecting Group Strategies for Key Functional Groups
Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
---|---|---|---|
Piperidine N-H | Cbz | H₂/Pd-C or TFMSA-TFA | Stable to nucleophiles, bases |
Hydroxymethyl | TBS | TBAF, THF | Stable to Boc removal |
Hydroxymethyl | Bn | H₂/Pd-C | Compatible with Cbz |
N-Hydroxyl (HOPO) | Bzl | TFMSA-TFA-H₂O (8:3:1) | Orthogonal to Fmoc/tBu |
Solid-phase synthesis excels in constructing piperidine-peptide conjugates and libraries. Using Fmoc-Rink-amide resin, piperidine carboxylates are anchored via C-terminal carboxylic acids, enabling sequential elongation with amino acids. Piperidine-containing building blocks like benzyl 3-(hydroxymethyl)piperidine-1-carboxylate undergo standard Fmoc deprotection (20% piperidine/dimethylformamide) and coupling via N,N’-diisopropylcarbodiimide/OxymaPure activation [7]. Key advantages include:
However, challenges include resin loading limitations (typically 0.1–0.3 mmol/g) and incompatibility with strong Lewis acids.
Solution-phase synthesis remains indispensable for large-scale production (>100 g). The synthesis of donepezil intermediates demonstrates optimized routes: 2-(hydroxymethyl)pyridine undergoes chemoselective hydrogenation (Pd/C, ethanol) and reductive amination to install the 3-methyl group, followed by Cbz protection [10]. Critical advantages include:
Final global deprotection in solution-phase routes employs trifluoromethanesulfonic acid-trifluoroacetic acid-thioanisole (1:10:1) for simultaneous removal of Cbz and tert-butyl groups with >90% recovery [9].
Table 4: Performance Metrics of Synthesis Approaches
Parameter | Solid-Phase Route | Solution-Phase Route |
---|---|---|
Typical Scale | <5 g | 100 g – 10 kg |
Purity (Crude Product) | 60–75% | 85–95% |
Step Yield (Average) | 85% | 92% |
Throughput (Analog Library) | High (100s compounds/week) | Low (5–10 compounds/week) |
Deprotection Efficiency | TFMSA-TFA-H₂O (8:3:1), >95% | TFMSA-TFA-thioanisole, >90% |
Purification Method | Resin filtration/washing | Crystallization/distillation |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9